1-Butane-D9-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAQPCDUOCURKW-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Butane D9 Thiol
Strategies for Deuterium (B1214612) Incorporation into Alkanethiol Structures
The creation of a fully deuterated alkanethiol like 1-Butane-D9-thiol involves methods that can introduce deuterium either by building the molecule from already deuterated starting materials or by exchanging protons for deuterons on a pre-existing carbon skeleton.
One of the most direct and efficient strategies for synthesizing this compound is to begin with a commercially available, fully deuterated C4 precursor. This approach guarantees that all nine non-labile hydrogen positions on the butyl group are occupied by deuterium. The synthesis then becomes a matter of converting the functional group of the precursor into a thiol.
A common precursor for this route is 1-bromobutane-d9. The conversion of this deuterated alkyl halide to the corresponding thiol can be achieved through nucleophilic substitution, a cornerstone reaction in organic synthesis.
Table 1: Common Deuterated Precursors and Reagents
| Precursor/Reagent | Formula | Role in Synthesis |
|---|---|---|
| 1-Bromobutane-d9 | CD₃(CD₂)₃Br | Deuterated electrophile |
| Butan-1-ol-d10 | CD₃(CD₂)₃OD | Precursor for halide conversion |
| Sodium Hydrosulfide (B80085) | NaSH | Sulfur nucleophile |
| Thiourea (B124793) | (NH₂)₂C=S | Sulfur nucleophile (avoids disulfide formation) |
The synthesis of deuterated thiol precursors themselves, such as S-conjugates of glutathione (B108866) or cysteine, has been developed for studying the biogenesis of aromatic thiols in other contexts. nih.govacs.org These multi-step approaches highlight the importance of starting with well-defined deuterated building blocks. uoguelph.ca
Photocatalysis has emerged as a powerful tool for regioselective C(sp³)–H functionalization, enabling H-D exchange. rsc.orgresearchgate.net In a typical system, a photocatalyst combined with a thiol catalyst can facilitate the exchange of hydrogen atoms with deuterium from an inexpensive source like deuterium oxide (D₂O). rsc.org While this is often used for selective or partial deuteration, conditions could potentially be optimized for exhaustive exchange to produce per-deuterated molecules. The exchange rate can be influenced by factors such as pH and buffer conditions. nih.govacs.org
While precursor-based routes are ideal for producing fully deuterated this compound, multi-step syntheses are essential for creating specific, partial deuteration patterns. uoguelph.ca These methods offer precise control over the location of deuterium atoms within the molecule. For this compound, a multi-step approach would typically involve the synthesis of the deuterated butyl backbone followed by the introduction of the thiol functionality.
An example of a multi-step synthesis could involve:
Reductive Deuteration: Starting with an unsaturated precursor like 1-butyne (B89482) or 1-butene. Catalytic deuteration using deuterium gas (D₂) over a metal catalyst (e.g., Palladium) can saturate the molecule. Alternatively, electrolytic deuteration using a palladium membrane and D₂SO₄ can achieve high deuterium incorporation. researchgate.net
Functional Group Interconversion: The resulting butane-d8 (from butene) or butane-d10 (B1602287) (from butyne, though this would deuterate the entire molecule) would then need to be functionalized, for instance, via radical halogenation to create a deuterated butyl halide.
Thiol Formation: The deuterated alkyl halide is then converted to the thiol as described previously.
Such complex sequences are generally employed when specific labeling is required, but they underscore the versatility of synthetic organic chemistry in producing tailored isotopically labeled compounds. nih.gov
Reaction Mechanisms in this compound Synthesis
The introduction of the thiol group onto the deuterated butyl chain is governed by well-established reaction mechanisms. The choice of mechanism can influence reaction conditions and potential side products.
The most common method for preparing thiols from alkyl halides is the SN2 reaction. pressbooks.publibretexts.org In the synthesis of this compound from 1-bromobutane-d9, a sulfur nucleophile directly displaces the bromide leaving group.
The mechanism proceeds as follows:
A strong sulfur nucleophile, such as the hydrosulfide anion (:SH⁻) or a thiolate (RS⁻), attacks the electrophilic carbon atom bonded to the bromine. libretexts.orgmasterorganicchemistry.com
The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry at the carbon center. (Note: For the achiral 1-butanethiol (B90362), this has no stereochemical consequence).
The reaction is bimolecular, with the rate depending on the concentration of both the alkyl halide and the nucleophile.
A common issue with using hydrosulfide is that the resulting thiol is itself nucleophilic and can react with another molecule of the alkyl halide to form a dialkyl sulfide (B99878) (CD₃(CD₂)₃-S-(CD₂)₃CD₃) as a byproduct. pressbooks.pub To avoid this, thiourea is often used as the nucleophile. It attacks the deuterated alkyl halide to form an intermediate isothiouronium salt, which is then hydrolyzed with a base to yield the pure thiol without the risk of sulfide formation. pressbooks.pub The presence of electron-withdrawing groups can promote SN2 reactions by inhibiting the formation of carbocations needed for an SN1 pathway. beilstein-journals.org
Table 2: Comparison of SN2 Nucleophiles for Thiol Synthesis
| Nucleophile | Advantages | Disadvantages |
|---|---|---|
| Hydrosulfide (⁻SH) | Simple, direct | Can lead to sulfide byproduct formation |
| Thiourea ((NH₂)₂C=S) | Avoids sulfide byproduct, clean reaction | Requires a second hydrolysis step |
Radical reactions offer an alternative and powerful method for incorporating deuterium. nju.edu.cn These methods are particularly valuable for deuterating C-H bonds that are not easily functionalized by ionic pathways. A mild and effective method involves the deuteration of alkyl iodides using a radical pathway with D₂O as the deuterium source. acs.org
A general mechanism, which could be adapted for this synthesis, involves:
Radical Initiation: The reaction is typically initiated by a radical initiator, such as triethylborane (B153662) (Et₃B) and air. acs.org
Catalyst Deuteration: A catalytic amount of a standard, non-deuterated thiol (e.g., dodecanethiol) is added to the reaction. This thiol readily exchanges its acidic S-H proton with deuterium from D₂O, forming a deuterated thiol catalyst (R-SD). mdpi.comd-nb.info
Radical Formation: The initiator helps generate an alkyl radical from a suitable precursor (e.g., an alkyl iodide or from the deoxygenation of a xanthate).
Deuterium Atom Transfer: The alkyl radical abstracts a deuterium atom from the deuterated thiol catalyst (R-SD). This step forms the desired C-D bond and regenerates the thiyl radical (R-S•), which continues the radical chain. acs.orgmdpi.com
This catalytic cycle allows for the efficient incorporation of deuterium from an inexpensive source like D₂O into a target molecule. d-nb.info While often used for mono-deuteration, the principles could be applied in a synthesis strategy for producing fully deuterated compounds.
Thiophosphonium Salt Intermediates in Deuterated Thioether Synthesis
A recently developed, straightforward, and metal-free method provides an efficient pathway for the synthesis of various thioethers, including their deuterated analogs, through the use of thiophosphonium salt intermediates. acs.orgchemrxiv.orgnih.govchemrxiv.org This approach involves a one-pot, four-component coupling reaction of an aldehyde, a thiol, triphenylphosphine (B44618) (Ph₃P), and trifluoromethanesulfonic acid (TfOH). acs.orgchemrxiv.org The resulting thiophosphonium salts are stable, often crystalline solids that can be easily purified by simple precipitation. acs.orgchemrxiv.org
The synthetic utility of these thiophosphonium salts is demonstrated in their conversion to valuable thioether derivatives. acs.orgnih.gov Specifically for the synthesis of α-deuterated thioethers, the thiophosphonium salt can undergo a reduction protocol. For instance, the reduction of a thiophosphonium salt using deuterated water (D₂O) in the presence of a suitable base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) yields the corresponding α-deuterated thioether in high yields. acs.org
This methodology is significant for creating compounds like this compound by starting with a deuterated aldehyde or a deuterated thiol and proceeding through the thiophosphonium intermediate. The direct coupling of commercially available starting materials makes this a practical approach for accessing deuterated thioethers for research applications. acs.orgnih.govchemrxiv.org The reaction is broadly applicable to a diverse range of aromatic and aliphatic thiols and aldehydes. acs.org
Table 1: Synthesis of α-Deuterated Thioethers via Thiophosphonium Salts
| Step | Description | Reactants/Reagents | Outcome | Reference |
|---|---|---|---|---|
| 1 | Formation of Thiophosphonium Salt | Aldehyde, Thiol, Ph₃P, TfOH in MeCN | Thiophosphonium salt (crystalline solid) | acs.orgchemrxiv.org |
Purification and Isolation Techniques for Deuterated Thiols
The purification of deuterated thiols like this compound follows the same principles as for their non-deuterated counterparts, as isotopic labeling does not significantly alter the compound's fundamental chemical properties relevant to purification. The primary challenges in purifying any volatile thiol are its potent and unpleasant odor and its susceptibility to oxidation into the corresponding disulfide. stackexchange.comorganic-chemistry.org
Several techniques can be employed for the purification and isolation of thiols:
Distillation: For volatile thiols, distillation (often under vacuum for higher boiling point compounds) is a common and effective purification method. stackexchange.com However, this requires careful control to prevent thermal degradation and oxidation.
Chromatography: Flash column chromatography is a standard technique for purifying organic compounds. stackexchange.com For thiols, care must be taken to use degassed solvents to minimize oxidation on the silica (B1680970) gel column. gbiosciences.com
Covalent Chromatography: A more specific method involves the use of thiopropyl resins. gbiosciences.com In this technique, the thiol-containing compound reacts covalently with the resin. After washing away impurities, the purified thiol is released from the resin by elution with a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. gbiosciences.com This method is highly specific for thiol-containing molecules. gbiosciences.comresearchgate.net
Washing and Extraction: Basic washing can remove acidic impurities, but it can also convert the thiol to a thiolate, increasing its water solubility and susceptibility to oxidation. Therefore, pH control is crucial during extraction procedures.
Preventative Measures: To prevent disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents and reagents. gbiosciences.com All glassware should be thoroughly cleaned and decontaminated, often by soaking in a bleach solution, to remove residual thiol odor. rochester.edu
Table 2: Comparison of Purification Techniques for Thiols
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Distillation | Separation based on boiling point differences. | Effective for volatile compounds; can be used for large scales. | Potential for thermal degradation; requires specialized equipment for vacuum. | stackexchange.com |
| Flash Chromatography | Separation based on polarity differences. | Widely applicable; good for removing various impurities. | Risk of on-column oxidation; solvent-intensive. | stackexchange.com |
| Covalent Chromatography | Specific covalent binding of thiols to a resin. | High specificity for thiols; excellent purity. | More expensive resin; requires specific elution conditions. | gbiosciences.comresearchgate.net |
| Bleach Decontamination | Oxidation of residual thiols for cleaning. | Effective for odor removal from glassware. | Not a purification method for the product; used for waste and equipment. | rochester.edu |
Scale-Up Considerations for Laboratory and Research Production
Scaling up the production of this compound from milligram to gram or multi-gram quantities for laboratory and research purposes introduces several challenges that must be addressed.
Cost and Availability of Starting Materials: The primary cost driver for the synthesis of this compound is the deuterated starting material. Deuterium-labeled compounds are significantly more expensive than their hydrogenated analogs. The efficiency of the synthetic route is therefore paramount to minimize waste of the costly isotopic label.
Reaction Yield and Efficiency: Synthetic routes with multiple steps or low to moderate yields are less suitable for scale-up. acs.org The one-pot synthesis via thiophosphonium salts is advantageous due to its high efficiency and simple purification by precipitation, which simplifies the isolation of the intermediate on a larger scale. acs.orgchemrxiv.org
Purification and Isolation: Purification methods that are simple on a small scale can become bottlenecks during scale-up. While distillation is scalable, it requires larger and more specialized equipment. Large-scale column chromatography can be cumbersome and uses large volumes of solvent. The precipitation of the thiophosphonium salt intermediate is a highly scalable purification step. acs.org
Safety and Handling: 1-Butanethiol and its deuterated analog are known for their extremely potent and foul odor, detectable at parts-per-billion levels. wikipedia.org When working on a larger scale, containment becomes a critical issue. All operations must be conducted in a high-performance fume hood, and appropriate personal protective equipment must be used.
Waste Disposal: The increased scale of synthesis generates larger quantities of chemical waste. Thiol-containing waste and bleach solutions used for decontamination must be handled and disposed of according to institutional and environmental safety regulations. rochester.edu
| Waste Management | Generation of larger volumes of hazardous and odorous waste. | Establish clear protocols for the collection, decontamination, and disposal of all waste streams. |
Advanced Analytical Techniques in the Study of 1 Butane D9 Thiol
Mass Spectrometry (MS) Applications in Deuterated Thiol Analysis
Mass spectrometry stands out as a powerful tool for analyzing deuterated thiols due to its high sensitivity and specificity. The mass difference between the deuterated and non-deuterated forms of a molecule allows for clear differentiation and accurate measurement, even in complex mixtures.
1-Butane-D9-thiol is frequently employed as an internal standard in quantitative analytical methods. Its chemical properties are nearly identical to its non-deuterated counterpart, 1-butanethiol (B90362), but its increased mass allows it to be distinguished by a mass spectrometer. This ensures that any loss of analyte during sample preparation or analysis affects both the standard and the analyte equally, leading to highly accurate and precise quantification.
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold-standard method for quantitative analysis. nih.govnih.govresearchgate.net It involves adding a known amount of an isotopically labeled compound, such as this compound, to a sample containing the unlabeled analyte of interest. The ratio of the labeled to unlabeled compound is then measured by mass spectrometry. Because the labeled internal standard behaves almost identically to the native analyte during extraction, purification, and ionization, this technique effectively compensates for matrix effects and variations in instrument response. nih.govnih.govresearchgate.net The use of polydeuterated standards, like this compound, provides maximum accuracy and precision in the analysis of thiols. nih.gov
The accuracy of SID-MS methods is demonstrated by high recovery rates and low coefficients of variation. For instance, a study on the quantification of various thiols reported recoveries between 90.9% and 110% and excellent intra- and inter-day reproducibility. nih.govresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of thiols. nih.govmdpi.comunipd.it In this method, the sample is first separated by liquid chromatography, which resolves the analytes from other components in the matrix. The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification.
For thiol analysis, derivatization is often employed to improve chromatographic retention and ionization efficiency. researchgate.net Reagents like 4,4'-dithiodipyridine (DTDP) can react rapidly with thiols at the natural pH of many samples, forming stable derivatives that can be enriched by solid-phase extraction (SPE) before LC-MS/MS analysis. nih.gov The use of deuterated internal standards, such as this compound, is crucial for accurate quantification in these methods. nih.govaut.ac.nz
A typical LC-MS/MS method for thiol analysis might involve the following parameters:
| Parameter | Setting |
| Column | Phenomenex Synergi Hydro-RP C18 (100 × 2 mm, 2.5 μm) nih.gov |
| Mobile Phase A | 0.1% formic acid in water aut.ac.nz |
| Mobile Phase B | Acetonitrile aut.ac.nz |
| Flow Rate | 0.5 mL/min aut.ac.nz |
| Detection Mode | Multiple Reaction Monitoring (MRM) aut.ac.nz |
The MRM mode provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte and its labeled internal standard.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds like thiols. nih.govfrontiersin.org Similar to LC-MS/MS, GC separates the components of a mixture before they are detected by the mass spectrometer. For thiols, derivatization is often necessary to improve volatility and chromatographic peak shape. mdpi.com
In some GC-MS methods, in-tube derivatization with reagents like 1-butanethiol has been shown to significantly improve the qualitative and quantitative analysis of certain compounds. nih.gov The use of deuterated internal standards is also common in GC-MS to ensure accurate quantification. For example, mescaline-d9 has been used as an internal standard for the quantification of psychedelic phenethylamines. oup.com
The choice between GC-MS and LC-MS often depends on the specific analytes and the complexity of the sample matrix. While GC-based methods have been traditionally used for thiol analysis, LC-MS/MS has emerged as a promising alternative due to its often higher sensitivity and ability to analyze a wider range of compounds without extensive derivatization. mdpi.comfrontiersin.org
The detection and identification of this compound and other deuterated thiols in complex non-biological and non-food related chemical matrices, such as environmental or industrial samples, present unique challenges. nih.gov These matrices can contain a multitude of interfering substances that can suppress or enhance the analyte signal in the mass spectrometer.
Techniques like thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) have been developed for the rapid and robust analysis of chemical warfare agents and their hydrolysis products in aqueous and multiphase samples. nih.gov In such methods, derivatization with 1-butanethiol can significantly improve the detection of target analytes. nih.gov The robustness of these methods has been demonstrated by the successful analysis of aged and complex samples, such as official proficiency test samples from the Organisation for the Prohibition of Chemical Weapons (OPCW). nih.gov
The selection of the appropriate sample preparation and analytical technique is crucial for overcoming matrix effects and achieving reliable detection and identification. Solid-phase microextraction (SPME) and needle trap devices (NTD) coupled with GC-MS are other examples of automated methods developed for the quantitation of thiols. nih.gov
Understanding the fragmentation pathways of deuterated thiols in a mass spectrometer is essential for their identification and for developing selective and sensitive analytical methods. When a molecule is ionized in a mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. chemguide.co.uksavemyexams.com
For thiols, fragmentation often occurs at the C-S bond and adjacent C-C bonds. In deuterated thiols like this compound, the presence of deuterium (B1214612) atoms leads to a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This shift provides a unique signature that can be used to confirm the identity of the compound.
The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS), where the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). researchgate.netnih.gov The resulting product ions provide structural information about the original molecule. For example, the fragmentation of thiol-DTDP derivatives often yields a diagnostic fragment ion that can be used to screen for and identify new thiols in a sample. unipd.itfrontiersin.org
The stability of the resulting fragment ions also influences the observed mass spectrum. Splits that produce more stable carbocations are generally favored. chemguide.co.uk By analyzing the fragmentation patterns, researchers can gain insights into the structure of the molecule and develop highly specific MRM transitions for quantitative analysis.
Quantitative Analysis Utilizing this compound as an Internal Standard
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules. acs.org In the context of this compound, where all nine hydrogen atoms on the butane (B89635) chain are replaced by deuterium, NMR provides unique insights into isotopic purity, isotope effects on the carbon backbone, and the reactivity of the thiol group.
Deuterium NMR (2H NMR) Spectroscopy for Isotopic Purity and Labeling Pattern Confirmation
Deuterium (²H) NMR spectroscopy is a direct method for analyzing deuterated compounds. magritek.com It allows for the verification of the deuteration process's effectiveness by detecting the deuterium signals, which complements the disappearance of signals in proton (¹H) NMR. magritek.com For this compound, a ²H NMR spectrum would confirm the successful incorporation of deuterium at all nine positions of the butyl chain.
The isotopic purity of this compound can be quantitatively assessed using ²H NMR. The presence of any residual proton signals in a high-resolution ¹H NMR spectrum would indicate incomplete deuteration. Conversely, the ²H NMR spectrum provides a direct signature of the deuterated species. magritek.comchemrxiv.org The chemical shifts in ²H NMR are similar to those in ¹H NMR, though the signals are naturally broader. magritek.com The technique is crucial for confirming that the isotopic label is located at the specific, intended positions within the molecule.
Carbon-13 NMR (¹³C NMR) Studies of Deuterium Isotope Effects
The substitution of hydrogen with deuterium induces small but measurable changes in the ¹³C NMR chemical shifts, known as deuterium isotope effects (DIEs). researchgate.netsrce.hr These effects are a sensitive probe of the molecular structure and environment. researchgate.net In this compound, the nine deuterium atoms would exert isotope effects on the chemical shifts of the four carbon atoms in the butane chain.
The magnitude and sign of these isotope effects depend on the number of bonds separating the observed carbon from the deuterium atom. srce.hr Generally, the largest effects are observed on the carbon atom directly bonded to the deuterium (one-bond isotope effect, ¹ΔC(D)), with smaller effects transmitted over multiple bonds (nΔC(D)). researchgate.net The presence of deuterium typically causes an upfield shift (to a lower chemical shift value) in the ¹³C signal. This is often attributed to the shorter average bond length of a C-D bond compared to a C-H bond and changes in vibrational energy levels. nih.gov
Factor analysis of DIEs on ¹³C NMR chemical shifts in other molecules has shown that these effects can be related to specific structural and electronic properties. nih.gov For this compound, analyzing the DIEs on C1 through C4 would provide detailed information about the electronic and conformational changes resulting from the extensive deuteration.
Table 1: Expected Trends for Deuterium Isotope Effects on ¹³C NMR of this compound
| Carbon Atom | Expected Isotope Effect | Rationale |
| C1 | Largest upfield shift | Experiences a one-bond isotope effect from two deuterium atoms and multi-bond effects from the rest. |
| C2 | Significant upfield shift | Experiences a one-bond isotope effect from two deuterium atoms and multi-bond effects. |
| C3 | Significant upfield shift | Experiences a one-bond isotope effect from two deuterium atoms and multi-bond effects. |
| C4 | Upfield shift | Experiences a one-bond isotope effect from three deuterium atoms. |
This table is based on general principles of deuterium isotope effects on ¹³C NMR spectra. researchgate.netsrce.hrnih.gov
Advanced NMR Techniques for Thiol Reactivity Monitoring in Solution
The reactivity of the thiol group in this compound can be monitored in real-time using advanced, in situ NMR techniques. numberanalytics.com These methods allow for the study of reaction kinetics and mechanisms by acquiring spectra at various time points during a reaction. researcher.lifersc.orgresearchgate.net For instance, the reaction of 1-butanethiol with various electrophiles has been successfully monitored by ¹H NMR to determine reaction rates and mechanisms. nih.gov The use of this compound would offer the advantage of a simplified ¹H NMR spectrum, where only the thiol proton signal would be prominent (in the absence of exchange with a deuterated solvent), making it easier to follow its disappearance or the appearance of new signals from reaction products.
Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be used to study the association of molecules in solution, which is relevant for monitoring reactions that lead to larger aggregates or polymers. researcher.lifersc.orgresearchgate.net Furthermore, two-dimensional NMR experiments like HSQC and HMBC are invaluable for the structural elucidation of reaction products. srce.hracs.org For example, in studies of thiol-maleimide reactions, 1D and 2D NMR techniques were used to characterize the resulting diastereomers and isotopomers, highlighting the complexity of thiol reactivity. acs.org The use of a deuterated thiol like this compound in such studies could help to simplify complex spectra and isolate the signals of interest.
In situ protein NMR studies have also demonstrated the power of this approach to monitor the oxidation of thiol groups in complex biological fluids, a process relevant to the thiol group in this compound. nih.gov
Vibrational Spectroscopy (IR and Raman) for Molecular Structure and Interactions
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound. These vibrations are sensitive to the masses of the atoms and the strength of the bonds connecting them, making this method particularly well-suited for studying deuterated compounds.
Spectroscopic Signatures of Deuterated C-H and S-H Bonds
The most significant impact of deuteration on the vibrational spectrum of this compound is the shift of the C-H stretching and bending vibrations to lower frequencies. The C-H stretching vibrations in alkanes like butane typically appear in the 2845-2975 cm⁻¹ region. docbrown.info Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are expected at significantly lower wavenumbers, approximately in the 2100-2250 cm⁻¹ range. ucsd.edunih.gov This shift is a direct consequence of the mass effect predicted by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. msu.edu
Similarly, the S-H stretching vibration, which occurs around 2570 cm⁻¹, would be replaced by an S-D stretching vibration at a lower frequency if the thiol proton were also exchanged for deuterium. msu.edu Studies on other deuterated thiols show that deuteration of the thiol proton leads to significant and identifiable shifts in the Raman spectra. nih.govrsc.org For instance, the S-H vibration shifts by approximately 400 cm⁻¹, and the C-S-H bending mode shifts from around 850 cm⁻¹ to 620 cm⁻¹ upon deuteration of the thiol proton. nih.govrsc.org
The C-H bending vibrations, found between 1365 and 1470 cm⁻¹ in butane, will also shift to lower frequencies upon deuteration. docbrown.info These shifts provide a clear and unambiguous spectroscopic signature for the deuterated parts of the molecule.
Table 2: Comparison of Approximate Vibrational Frequencies (cm⁻¹) for Butanethiol and its Deuterated Analogues
| Vibrational Mode | 1-Butanethiol (C₄H₉SH) | This compound (C₄D₉SH) | Rationale for Shift |
| C-H Stretch | ~2845-2975 docbrown.info | N/A | Replacement of H with D. |
| C-D Stretch | N/A | ~2100-2250 ucsd.edunih.gov | Increased reduced mass of C-D bond. msu.edu |
| S-H Stretch | ~2570 msu.edu | ~2570 | Thiol proton is not deuterated. |
| S-D Stretch | N/A | ~2150-2200 (if deuterated) nih.gov | Increased reduced mass of S-D bond. |
| C-H Bend | ~1365-1470 docbrown.info | N/A | Replacement of H with D. |
| C-D Bend | N/A | Lower frequency than C-H bend nih.gov | Increased mass of deuterium. |
| C-S Stretch | ~600-750 | Shifted due to coupling with deuterated groups nih.gov | Changes in vibrational coupling upon deuteration. |
This table is compiled from general spectroscopic data and studies on related deuterated compounds.
Investigation of Intramolecular Interactions through Vibrational Modes
The vibrational spectrum is not only determined by individual bonds but also by the interactions between different parts of the molecule. nih.gov In this compound, the conformation of the butyl chain and any potential weak intramolecular interactions can be probed by analyzing the vibrational modes. The rotational isomerism (trans and gauche conformers) of the butyl chain gives rise to distinct vibrational frequencies, particularly in the "fingerprint" region of the spectrum (below 1500 cm⁻¹). docbrown.info
While strong intramolecular hydrogen bonding is not expected in this compound, weaker interactions and conformational preferences can be influenced by the deuteration. nih.govmdpi.com The changes in vibrational frequencies and couplings upon deuteration can be analyzed to understand how the substitution affects the molecule's potential energy surface and conformational landscape. ucsd.edumdpi.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to assign vibrational modes and to model the different conformers and their relative energies. mdpi.com The analysis of vibrational energy distribution can reveal the extent of mixing between different vibrational modes, providing a detailed picture of intramolecular dynamics. nih.gov
Chromatographic Separation Methodologies for Deuterated Thiols
The analysis of deuterated thiols, such as this compound, presents a unique set of analytical challenges due to the inherent chemical properties of thiols. These compounds are known for their high volatility, reactivity, and tendency to oxidize, which can complicate their accurate quantification. mdpi.com Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the cornerstones for the separation and analysis of these molecules. The use of deuterated standards is particularly advantageous in mass spectrometry-based methods, where they serve as ideal internal standards to correct for analyte loss during sample preparation and analysis, thereby enhancing accuracy and precision. acs.orgnih.govresearchgate.net
Gas Chromatography (GC) Considerations for Volatile Thiols
Gas chromatography is a frequently employed technique for the analysis of volatile sulfur compounds, including low-molecular-weight thiols. oskar-bordeaux.frnih.gov Given the volatility of this compound, GC is a natural choice for its separation. However, the high reactivity of the sulfhydryl (–SH) group necessitates careful consideration of the analytical workflow to prevent analyte loss and ensure reproducible results. mdpi.com
One of the primary challenges in the GC analysis of thiols is their thermal instability and susceptibility to oxidation. mdpi.com To address this, derivatization is sometimes employed to create more stable and less polar derivatives suitable for GC analysis. mdpi.com Furthermore, the selection of an appropriate detector is crucial for achieving the required sensitivity and selectivity. Mass Spectrometry (MS) is widely used in conjunction with GC (GC-MS), providing both quantification and structural information. researchgate.netnih.govdss.go.th For enhanced selectivity towards sulfur-containing compounds, specialized detectors such as the Sulfur Chemiluminescence Detector (SCD) and the Atomic Emission Detector (AED) can be utilized. researchgate.net
The use of deuterated analogs as internal standards is a critical aspect of quantitative GC methods for thiols. researchgate.net By adding a known amount of a deuterated standard like this compound to the sample, any losses occurring during sample extraction, derivatization, or injection can be accounted for, leading to more accurate quantification. researchgate.net
Table 1: Illustrative GC-MS Parameters for Volatile Thiol Analysis This table provides a general overview of typical conditions that can be adapted for the analysis of volatile thiols.
| Parameter | Example Condition | Purpose/Comment |
| Column | DB-Sulphur (60 m x 0.32 mm, 4.2 µm film) or similar | Provides good resolution for volatile sulfur compounds. |
| Injector | Splitless, 250 °C | To ensure complete volatilization without discrimination. |
| Carrier Gas | Helium, constant flow (e.g., 1.5 mL/min) | Inert gas to carry the analytes through the column. |
| Oven Program | 40 °C (5 min), ramp to 220 °C at 3 °C/min | Temperature gradient to separate compounds based on boiling points. dss.go.th |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification and quantification. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring specific ions for the target analytes. dss.go.th |
| Internal Standard | Deuterated Thiol (e.g., this compound) | Corrects for analytical variability and sample loss. researchgate.net |
High-Performance Liquid Chromatography (HPLC) Derivatization Strategies for Thiol Analysis
While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for less volatile thiols or when thermal degradation is a concern. acs.orgnih.gov A significant challenge with HPLC analysis of thiols is that they often lack a strong chromophore or fluorophore, making them difficult to detect with standard UV-Vis or fluorescence detectors. diva-portal.org Consequently, pre-column or post-column derivatization is a common and often necessary strategy to attach a detectable tag to the thiol group. astm.org
The derivatization reaction introduces a molecule that allows for sensitive detection. The choice of derivatizing agent depends on the desired detection method, such as UV-Vis absorption, fluorescence, or mass spectrometry. acs.orgastm.org For deuterated thiols like this compound, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is particularly effective, as it combines the separation power of HPLC with the high selectivity and sensitivity of MS/MS. acs.orgnih.gov In this context, the deuterated thiol itself can serve as an excellent internal standard for its non-deuterated counterpart, a technique known as stable isotope dilution analysis (SIDA). acs.org
Several derivatization reagents have been developed for thiol analysis:
4,4′-dithiodipyridine (DTDP): This reagent reacts with thiols via a thiol-disulfide exchange. acs.org It is effective under acidic conditions, which can be advantageous for certain sample matrices, and produces stable derivatives suitable for HPLC-MS/MS analysis. acs.orgnih.gov
Monobromobimane (MBB): This is a fluorogenic reagent that reacts with thiols to form highly fluorescent adducts, enabling sensitive detection. mdpi.comscispace.com Automated pre-column derivatization with MBB followed by HPLC with fluorescence detection is a well-established method. mdpi.com
o-Phthalaldehyde (OPA): OPA reacts with thiols in the presence of a primary amine to form fluorescent isoindole derivatives. researchgate.net This method is sensitive, reproducible, and can be automated. researchgate.net
Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F): SBD-F is a water-soluble reagent that yields highly fluorescent compounds upon reaction with sulfhydryl groups, allowing for detection in the picomole range. diva-portal.orgdojindo.com
Stable Isotope Labeling Reagents: An advanced strategy involves using a pair of isotopic labeling reagents, such as ω-bromoacetonylquinolinium bromide (BQB) and its deuterated analog (BQB-d7). acs.orgresearchgate.net This approach allows for differential labeling of two different samples (e.g., control vs. treated), which are then mixed and analyzed together. The distinct mass difference between the labeled derivatives facilitates clear identification and accurate relative quantification of thiols in complex mixtures. acs.org
Table 2: Common Derivatization Reagents for HPLC Analysis of Thiols This interactive table summarizes various reagents used for the derivatization of thiols for HPLC analysis.
| Derivatizing Reagent | Abbreviation | Detection Method | Key Features & Benefits | Citations |
| 4,4′-dithiodipyridine | DTDP | HPLC-MS/MS | Reacts rapidly at acidic pH; forms stable derivatives. Ideal for SIDA with deuterated standards. | acs.orgnih.govmdpi.com |
| Monobromobimane | MBB | Fluorescence | Forms highly fluorescent and stable derivatives. Allows for automated pre-column derivatization. | mdpi.comscispace.com |
| o-Phthalaldehyde | OPA | Fluorescence | Requires a primary amine co-reagent. Enables sensitive and reproducible automated analysis. | mdpi.comresearchgate.net |
| Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate | SBD-F | Fluorescence | Water-soluble reagent producing highly fluorescent compounds. High sensitivity. | diva-portal.orgmdpi.comdojindo.com |
| 5,5′-dithiobis(2-nitrobenzoic acid) | DTNB (Ellman's Reagent) | UV-Vis | Widely used for spectrophotometric quantification, but also adapted for HPLC-UV. | acs.orgmdpi.comcanada.ca |
| ThioGlo3 | - | Fluorescence | Reacts selectively and rapidly with thiols to yield fluorescent adducts. High sensitivity. | nih.gov |
| N-ethyl maleimide | NEM | MS | Used for instantaneous thiol group protection to prevent oxidation during sample prep. | rsc.org |
| ω-bromoacetonylquinolinium bromide | BQB | MS | Isotope labeling reagent for differential profiling and accurate quantification. | acs.orgresearchgate.net |
Mechanistic Studies Employing 1 Butane D9 Thiol As a Tracer
Investigation of Chemical Reaction Pathways with Deuterium (B1214612) Labeling
The substitution of hydrogen with deuterium in 1-butanethiol (B90362) to form 1-Butane-D9-thiol introduces a mass change that, while not altering the molecule's chemical properties, significantly affects the rates of reactions involving bond cleavage to the deuterium atom. This phenomenon allows for detailed investigations into reaction mechanisms.
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. libretexts.org It is formally expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier isotopologue (kD). The origin of the primary KIE lies in the difference in zero-point vibrational energies (ZPE) of bonds to the different isotopes. baranlab.org A C-D bond has a lower ZPE than a C-H bond, and similarly, an S-D bond has a lower ZPE than an S-H bond. Consequently, more energy is required to break a bond to deuterium than to hydrogen, leading to a slower reaction rate and a "normal" KIE (kH/kD > 1). princeton.educolumbia.edu
In the context of this compound, a primary KIE would be observed if a C-D or the S-D bond is broken in the rate-determining step of a reaction. libretexts.org For example, in a reaction where a deuterium atom is abstracted from the butyl chain, the rate would be significantly slower than the abstraction of a hydrogen atom from the same position in 1-butanethiol.
Secondary kinetic isotope effects (SKIEs) are observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org For this compound, a secondary KIE might arise from changes in hybridization at a carbon atom bonded to deuterium during the reaction, which alters the vibrational frequencies of the C-D bonds. princeton.edu The magnitude and direction of the SKIE can provide subtle but crucial details about the transition state structure.
| Isotope Effect Type | Description | Typical kH/kD Value Range |
|---|---|---|
| Primary KIE | Observed when the C-D or S-D bond is broken/formed in the rate-determining step. | 2 - 8 |
| Secondary KIE (α) | Isotopic substitution on a carbon atom undergoing rehybridization (e.g., sp3 to sp2). | 0.8 - 1.4 |
| Secondary KIE (β) | Isotopic substitution on a carbon atom adjacent to the reacting center. Often related to hyperconjugation. | 1.1 - 1.3 |
The deuterium atoms in this compound act as robust labels that allow chemists to follow the carbon skeleton of the molecule through complex reaction sequences. In studies of molecular rearrangements, where the connectivity of atoms is altered, isotopic labeling is essential for distinguishing between proposed mechanisms.
For instance, if this compound were subjected to conditions that induce skeletal rearrangement, the position of the deuterium labels in the final products, as determined by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, would reveal the specific atoms that have shifted. Similarly, in scrambling phenomena, where isotopes are exchanged between different positions within a molecule or between different molecules, this compound can be used to track the movement and exchange of deuterium atoms, providing insight into the reversibility of reaction steps and the presence of symmetric intermediates.
Radical Reaction Mechanisms Involving Deuterated Thiols
Thiols and their corresponding thiyl radicals are key participants in a wide range of radical reactions. libretexts.org The use of this compound in these studies helps to elucidate the mechanisms of fundamental processes like hydrogen atom transfer and thiol-disulfide exchange.
Hydrogen Atom Transfer (HAT) is a fundamental reaction step where a hydrogen atom is transferred from one molecule to another. nih.govnih.gov Thiols are excellent hydrogen atom donors due to the relatively weak S-H bond. mdpi.com In radical reactions, a carbon-centered radical can abstract a hydrogen atom from a thiol to propagate a radical chain. libretexts.org
When this compound is used, the analogous process is Deuterium Atom Transfer (DAT). Due to the primary kinetic isotope effect, the abstraction of a deuterium atom from the thiol (S-D) or the alkyl chain (C-D) is significantly slower than the corresponding HAT from 1-butanethiol. This allows researchers to determine whether HAT from the thiol is a rate-limiting step. If a reaction is significantly slowed by the substitution of 1-butanethiol with its deuterated analogue, it provides strong evidence for the involvement of HAT in the reaction mechanism.
| Bond | Typical BDE (kcal/mol) | Implication for HAT/DAT |
|---|---|---|
| Primary C-H | ~101 | High energy required for abstraction. |
| Primary C-D | ~102.5 | Higher energy required than for C-H; slower abstraction rate. |
| R-SH | ~87 | Relatively weak bond; facile H-atom donation. mdpi.com |
| R-SD | ~88.5 | Stronger than S-H; slower D-atom donation (KIE). |
Thiol-disulfide exchange is a crucial reaction in which a thiolate anion attacks a disulfide bond, resulting in a new disulfide and a new thiolate. nih.govnih.gov This reaction generally proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism at one of the sulfur atoms of the disulfide. researchgate.net
By using this compound, the movement of the butyl group can be unequivocally tracked. When the corresponding 1-butane-D9-thiolate attacks a disulfide (R-S-S-R), one of the products will be a mixed disulfide containing the deuterated butyl group (CD₃(CD₂)₃-S-S-R). The presence and quantity of this deuterated disulfide, identifiable by mass spectrometry, confirms the exchange pathway. While the deuterium labels on the carbon chain are remote from the reacting sulfur center and are not expected to cause a significant primary KIE, they are essential for tracing the fate of the attacking thiol.
Deuterated Thiol Interactions with Metal Centers in Catalysis Research (Excluding Biological Catalysis)
In organometallic chemistry and homogeneous catalysis, thiols and thiolates are important ligands that can coordinate to metal centers, influencing their catalytic activity. nih.gov The study of these interactions is often complicated by the presence of other proton-containing species in the reaction medium.
The use of this compound provides a distinct advantage in these studies. The complete deuteration of the alkyl chain allows for the use of spectroscopic techniques to probe the metal-ligand interaction without interference. For example, in ¹H NMR spectroscopy, the signals from the deuterated ligand will be absent, simplifying the spectrum and allowing for easier observation of other ligands or substrates. Conversely, ²H (Deuterium) NMR can be used to specifically monitor the deuterated thiol ligand, providing information about its coordination environment and dynamics. nih.gov Vibrational spectroscopies, such as Infrared (IR) and Raman, are also sensitive to isotopic substitution. The C-D vibrational modes of coordinated this compound occur at lower frequencies than C-H modes, providing a clear spectroscopic window to study the ligand's binding to the metal center and its behavior during a catalytic cycle.
| Spectroscopic Technique | Advantage of Using this compound |
|---|---|
| ¹H NMR Spectroscopy | Simplifies complex spectra by removing signals from the butyl chain, allowing for unambiguous observation of other protonated species. |
| ²H (Deuterium) NMR Spectroscopy | Allows for direct and selective observation of the deuterated ligand to study its binding, dynamics, and exchange processes. |
| Vibrational Spectroscopy (IR, Raman) | C-D and S-D vibrational modes are shifted to lower frequencies, providing a clear spectral window to study ligand-metal interactions without overlap from C-H modes. |
| Mass Spectrometry (MS) | The +9 mass unit shift provides an unambiguous tag to track the incorporation of the thiol into products or intermediates. |
Ligand Exchange Dynamics and Coordination Chemistry
In the realm of coordination chemistry, this compound could be instrumental in studying the dynamics of ligand exchange on metal centers. By introducing the deuterated thiol to a solution containing a metal complex with non-deuterated thiol ligands, the rate of exchange can be monitored.
Hypothetical Study of Ligand Exchange:
A hypothetical experiment could involve a metal complex, for instance, a gold nanoparticle or a soluble transition metal complex, with 1-butanethiol ligands. Upon addition of this compound, the exchange process can be followed by taking aliquots at various time intervals and analyzing them by ¹H NMR and ²H NMR spectroscopy. The appearance of signals corresponding to the free non-deuterated 1-butanethiol and the coordinated 1-Butane-D9-thiolate would allow for the determination of the exchange rate constant.
Such studies can help differentiate between associative and dissociative exchange mechanisms. An associative mechanism would involve the formation of an intermediate where both the incoming deuterated thiol and the outgoing non-deuterated thiol are coordinated to the metal center. Conversely, a dissociative mechanism would proceed through an intermediate where the original ligand has departed, creating a vacant coordination site for the incoming deuterated ligand.
Role in Homogeneous and Heterogeneous Catalytic Cycles
Deuterium labeling is a key technique for understanding the intricate steps of catalytic cycles. This compound could be used to trace the involvement of the thiol in both homogeneous and heterogeneous catalysis. For example, in the catalytic oxidation of thiols to disulfides, using the deuterated analogue could help determine if the C-H bonds of the butyl group are involved in any side reactions or catalyst deactivation pathways.
In heterogeneous catalysis, where reactions occur on the surface of a solid catalyst, this compound could be used to study surface-bound species. Techniques like temperature-programmed desorption (TPD) combined with mass spectrometry could reveal how the thiol adsorbs to the surface and what fragments are formed upon heating, providing insights into the catalytic mechanism.
Deuterium-Specific Bond Activation and Cleavage Studies
The primary application of using a deuterated compound like this compound in mechanistic studies is to probe the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. For this compound, a significant KIE for the cleavage of a C-D bond compared to a C-H bond would indicate that this bond breaking is a crucial part of the reaction's slowest step. The C-D bond is stronger than the C-H bond, leading to a slower reaction rate if this bond is cleaved.
Conversely, a secondary KIE can be observed even if the C-D bond is not broken in the rate-determining step. This effect arises from changes in the vibrational frequencies of the transition state compared to the ground state.
Hypothetical Kinetic Isotope Effect Data:
| Reaction Type | Rate Constant with 1-Butanethiol (kH) | Rate Constant with this compound (kD) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
| C-H/C-D Bond Activation | (Hypothetical Value) | (Hypothetical Value) | > 1 (typically 2-7) | C-H/C-D bond cleavage is in the rate-determining step. |
| S-H/S-D Bond Cleavage | (Hypothetical Value) | (Hypothetical Value) | > 1 | S-H/S-D bond cleavage is in the rate-determining step. |
| No Bond Cleavage to D | (Hypothetical Value) | (Hypothetical Value) | ≈ 1 | C-D bonds are not involved in the rate-determining step. |
This table is for illustrative purposes only, as specific experimental data for this compound is not available.
By measuring the rates of reactions with both 1-butanethiol and this compound, researchers can calculate the KIE and gain valuable information about the transition state of the reaction, thereby supporting or refuting a proposed reaction mechanism.
Theoretical and Computational Studies of 1 Butane D9 Thiol
Quantum Chemical Calculations of Molecular Structure and Conformations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties by solving the electronic Schrödinger equation. wikipedia.org These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.
Density Functional Theory (DFT) has become a popular computational method in physics, chemistry, and materials science for investigating the electronic structure of many-body systems. wikipedia.org It is based on the principle that the ground-state properties of a many-electron system are a unique functional of the electron density. wikipedia.org DFT is widely applied to study the properties and reactivity of thiols due to its favorable balance of computational cost and accuracy. nih.govmdpi.com
The application of DFT to deuterated thiols such as 1-Butane-D9-thiol involves the selection of an appropriate functional and basis set to accurately model the system. Studies on various substituted thiols have evaluated the performance of numerous functionals. For instance, functionals like M06-2X, PBEPBE, BP86, and LC-BLYP have been found to provide reasonable accuracy in calculating properties like pKa when combined with an implicit solvation model and explicit water molecules. nih.gov The ωB97XD functional, in conjunction with basis sets like 6-31+G(d,p) or 6-311++G(d,p), has also shown excellent results for predicting thiol pKa values. researchgate.net The choice of basis set is crucial and generally requires the inclusion of polarization and diffuse functions for accurate results. nih.govresearchgate.net
For this compound, DFT calculations can be used to optimize the molecular geometry, determine the relative energies of different conformers (e.g., anti and gauche forms arising from rotation around the C-C and C-S bonds), and calculate electronic properties such as atomic charges and dipole moments. The replacement of hydrogen with deuterium (B1214612) has a negligible effect on the electronic structure and molecular geometry in the ground state due to the Born-Oppenheimer approximation. However, the change in mass significantly affects vibrational frequencies.
Table 1: Representative DFT Functionals for Thiol Calculations
| Functional | Type | Strengths for Thiol Calculations |
|---|---|---|
| B3LYP | Hybrid GGA | Widely used, good for general geometric and electronic properties. researchgate.net |
| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry and non-covalent interactions. nih.govresearchgate.net |
| ωB97XD | Range-Separated Hybrid with Dispersion | Good for systems where long-range interactions are important; performs well for pKa calculations. researchgate.net |
| PBEPBE | GGA | A non-empirical functional, often used in solid-state and materials science calculations. nih.gov |
This table is illustrative and based on general findings for thiol calculations.
Ab initio quantum chemistry methods solve the electronic Schrödinger equation "from first principles," without using empirical parameters. wikipedia.org These methods are systematically improvable, with accuracy generally increasing with the level of theory and the size of the basis set. The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational-level approximation by considering each electron in the mean field of all others. wikipedia.org
More accurate post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, incorporate electron correlation to provide a more precise description of the electronic structure. While computationally more demanding than DFT, these methods are often used as benchmarks. For a molecule like this compound, ab initio calculations can provide highly accurate geometric parameters, conformational energies, and electronic properties. researchgate.net For instance, studies on decaborane (B607025) thiols have utilized ab initio methods to optimize structures before further calculations. acs.org The insights from these high-level calculations can be crucial for understanding the subtle electronic effects that govern the molecule's behavior. researchgate.net
Computational Modeling of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational modeling is a key tool for interpreting and predicting spectroscopic data. uochb.cz For this compound, this is particularly relevant for understanding the impact of deuteration on its NMR and vibrational spectra.
NMR Chemical Shifts: The calculation of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often within a DFT framework. researchgate.net Theoretical calculations have shown a good correlation between GIAO-calculated nuclear shieldings and experimentally measured NMR chemical shifts for various molecules, including thiols. acs.org For this compound, calculations can predict the ¹³C and ³³S chemical shifts. While deuterium itself is not directly observed in standard ¹H NMR, its presence causes the disappearance of ¹H signals from the butyl chain and can induce small secondary isotope shifts on the neighboring ¹³C nuclei.
Vibrational Frequencies: The most significant spectroscopic effect of deuteration is on the vibrational frequencies. The heavier mass of deuterium compared to protium (B1232500) leads to a substantial red-shift (lowering of frequency) for vibrational modes involving the C-D bonds compared to C-H bonds. DFT and ab initio calculations can accurately predict these frequencies. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. Comparing the calculated vibrational spectra for 1-butanethiol (B90362) and this compound allows for a precise assignment of the experimental IR and Raman bands and provides a clear signature of deuteration.
Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for C-H vs. C-D Stretches
| Vibrational Mode | 1-Butanethiol (Calculated) | This compound (Calculated) | Expected Experimental Shift |
|---|---|---|---|
| S-H Stretch | ~2570 | ~2570 | No significant change |
| C-H Stretches (Aliphatic) | ~2850 - 3000 | N/A | Disappearance of bands |
| C-D Stretches (Aliphatic) | N/A | ~2100 - 2250 | Appearance of new bands |
| CH₂/CH₃ Bending | ~1350 - 1470 | N/A | Disappearance of bands |
| CD₂/CD₃ Bending | N/A | ~950 - 1100 | Appearance of new bands |
This table presents hypothetical, representative frequency ranges to illustrate the expected isotopic shifts. Actual values would require specific quantum chemical calculations.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and reaction pathways. rsc.org
The potential energy surface (PES), or energy landscape, provides a complete description of a chemical reaction, mapping the energy of the system as a function of its atomic coordinates. Computational methods can map the energy landscapes for reactions involving thiols, such as oxidation, nucleophilic substitution, or addition reactions. escholarship.orgmdpi.com By locating the stationary points (reactants, products, intermediates) and transition states on the PES, chemists can determine activation energies and reaction thermodynamics. mdpi.com For this compound, mapping the energy landscape for a specific reaction, like its addition to an alkene, would reveal the step-by-step mechanism and the energy barriers involved, providing a detailed understanding of its reactivity. nih.gov
Molecular dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into its dynamic processes. rsc.orgresearchgate.net The substitution of hydrogen with deuterium in this compound represents a significant isotopic perturbation due to the mass difference. This perturbation can be exploited in MD simulations to study kinetic isotope effects (KIEs).
The KIE is the change in the rate of a reaction when one of the atoms in the reactants is replaced with one of its isotopes. In simulations, the heavier mass of deuterium leads to lower zero-point energies for C-D vibrational modes compared to C-H modes. If a C-H/C-D bond is broken or formed in the rate-determining step of a reaction, a significant primary KIE will be observed. MD simulations can model this effect by incorporating the different atomic masses. By comparing the simulated reaction dynamics of 1-butanethiol with those of this compound, researchers can gain detailed insights into the transition state structure and the role of specific bonds in the reaction mechanism. nih.gov This approach is a powerful tool for distinguishing between proposed reaction pathways that might be experimentally ambiguous. nih.govresearchgate.net
Prediction of Acidity and Reactivity Parameters for Deuterated Thiols
Theoretical and computational studies provide powerful tools for predicting the physicochemical properties of molecules, including deuterated isotopologues like this compound. By employing quantum chemical calculations, researchers can estimate parameters such as acid dissociation constants (pKa) and reaction kinetics, offering insights into how isotopic substitution influences chemical behavior.
Prediction of Acidity
The acidity of a thiol is determined by the stability of the corresponding thiolate anion formed upon deprotonation. Isotopic substitution of hydrogen with deuterium can influence acidity through primary and secondary isotope effects.
Primary Isotope Effect: The most significant change in thiol acidity occurs with deuteration of the sulfur-bound hydrogen (R-S-D). This primary isotope effect makes the thiol less acidic (increases the pKa) because the zero-point energy of the S-D bond is lower than that of the S-H bond, making the S-D bond stronger and harder to break. Studies have shown this effect to be substantial, with the pKa difference (ΔpKa = pKa(RSD) - pKa(RSH)) being quantifiable. researchgate.netacs.org For many thiols, this change can be estimated using the empirical linear free-energy relationship: ΔpK = 0.26 + 0.012pKa. researchgate.net
Secondary Isotope Effect: For this compound, where the deuterium atoms are on the alkyl chain rather than the sulfur atom, a secondary isotope effect is expected. Computational and experimental studies on other organic acids, such as carboxylic acids and phenols, have shown that deuteration of the carbon backbone also leads to a decrease in acidity (an increase in pKa). nih.gov This effect is generally much smaller than the primary isotope effect, typically in the range of 0.01 to 0.03 pKa units per deuterium atom, and it diminishes as the substitution site moves further from the acidic center. nih.gov The effect originates from changes in the vibrational frequencies and zero-point energies of C-H vs. C-D bonds upon deprotonation of the thiol group. nih.gov
For an accurate prediction of the pKa of this compound, sophisticated computational methods are required. Density Functional Theory (DFT) calculations have proven effective for this purpose. researchgate.net Studies have shown that functionals like ωB97XD and B3LYP, when combined with a basis set that includes diffuse and polarization functions (e.g., 6-311++G(d,p)) and a hybrid solvation model that incorporates explicit water molecules hydrogen-bonded to the sulfur, yield the most accurate results for thiols, with errors potentially less than one pKa unit. wayne.edugovinfo.gov
| Compound | Isotopic Substitution | Expected pKa Change (ΔpKa) | Primary/Secondary Effect | Basis of Prediction |
|---|---|---|---|---|
| 1-Butanethiol | None (C₄H₉SH) | Baseline (pKa ≈ 10.2-10.8) | N/A | Experimental/Predicted Data rsc.orgcore.ac.uk |
| This compound | Alkyl Chain (C₄D₉SH) | Small Increase | Secondary | Inference from computational studies on other deuterated organic acids. nih.gov |
| 1-Butanethiol-d1 | Thiol Group (C₄H₉SD) | Significant Increase (e.g., ~0.4) | Primary | Empirical relationship and quantum chemical calculations. researchgate.net |
Prediction of Reactivity
The reactivity of thiols in many important chemical transformations, such as thiol-Michael additions and thiol-disulfide exchanges, is governed by the nucleophilicity of the corresponding thiolate anion (RS⁻). nih.gov Since the concentration of the thiolate is dependent on the thiol's pKa, factors influencing acidity also impact reactivity.
Computational chemistry, particularly DFT, is instrumental in predicting the reactivity of deuterated thiols. By modeling reaction pathways, researchers can calculate key parameters like activation energies (ΔG‡) and the geometries of transition states. researchgate.netacs.org
The secondary isotope effect from the deuterated alkyl chain in this compound can also influence reactivity through more subtle mechanisms. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor changes in steric hindrance and electronic effects (e.g., hyperconjugation and inductive effects) that may alter the stability of transition states. acs.org Computational studies can model these subtle differences. For instance, DFT calculations can reveal how the deuterated alkyl chain interacts with other reactants or the solvent in the transition state, providing a detailed picture of the reaction's energy surface. acs.org
| Parameter | Influence on Reactivity | Computational Prediction Method | Relevance to this compound |
|---|---|---|---|
| pKa | Determines concentration of the nucleophilic thiolate anion. nih.gov | DFT with hybrid solvation models (e.g., SMD, PCM with explicit waters). wayne.edu | Slightly higher pKa predicted due to secondary isotope effects, potentially affecting thiolate concentration. nih.gov |
| Activation Energy (ΔG‡) | Determines the kinetic barrier and rate of a reaction. | DFT calculations to locate transition state structures and their energies. acs.orgacs.org | Subtle changes in steric and electronic effects from the C₄D₉ chain could alter the transition state energy. |
| Solvent Kinetic Isotope Effect (SKIE) | Probes the mechanism, especially the role of proton transfer in the rate-limiting step. acs.orgresearchgate.net | Comparing reaction rates in H₂O vs. D₂O, often supplemented by DFT modeling. researchgate.net | Not directly applicable as the S-H bond is not deuterated, but highlights the methods used to study thiol reaction mechanisms. |
| Steric/Electronic Effects | Alkyl chain structure can influence the accessibility of the sulfur atom and stability of intermediates. nsf.gov | Molecular modeling and calculation of properties like bond lengths and partial charges. conicet.gov.ar | The shorter C-D bonds may cause a minor change in the steric profile of the butyl group. |
Applications of 1 Butane D9 Thiol in Advanced Materials and Nanotechnology Research
Self-Assembled Monolayers (SAMs) on Metal Surfaces with Deuterated Thiols
Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces, particularly gold, are a cornerstone of nanoscience, enabling the precise control of surface properties. The use of deuterated thiols like 1-Butane-D9-thiol provides a powerful method for investigating the intricacies of SAM formation and behavior.
The adsorption of alkanethiols on metal surfaces is a complex process involving the chemisorption of the sulfur headgroup and the ordering of the alkyl chains. Vibrational spectroscopy techniques, such as Sum Frequency Generation (SFG) spectroscopy, are particularly sensitive to the structure and orientation of molecules at interfaces. However, the vibrational spectra of hydrogenated alkanethiols can be complex due to the numerous C-H stretching modes.
The strategic use of deuterated compounds like this compound simplifies the vibrational spectra by shifting the C-D stretching frequencies to a lower wavenumber region, away from the C-H stretching frequencies. This isotopic substitution helps in the unambiguous assignment of vibrational modes. For instance, in a mixed monolayer containing both hydrogenated and deuterated thiols, it is possible to selectively probe the conformation and orientation of each component.
By analyzing the SFG spectra of SAMs prepared with this compound, researchers can gain detailed insights into the tilt angle and conformational order of the butyl chains upon adsorption onto a metal surface. The substitution of hydrogen with deuterium (B1214612) has a minimal effect on the chemical properties and packing of the monolayer, making this compound an excellent probe for studying the fundamental aspects of SAM formation without significantly perturbing the system.
The structure and stability of SAMs are critical for their application in areas such as molecular electronics, corrosion protection, and biosensing. The van der Waals interactions between the alkyl chains play a significant role in the ordering and thermal stability of the monolayer. While the chemical nature of deuterium is nearly identical to that of hydrogen, its slightly larger mass can subtly influence intermolecular interactions and, consequently, the properties of the SAM.
Below is a table summarizing the typical vibrational frequencies for C-H and C-D stretches, illustrating the spectral separation achieved with deuteration.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) for C-H | Typical Frequency Range (cm⁻¹) for C-D |
| Symmetric Stretch (CH₃/CD₃) | 2870 - 2880 | ~2100 |
| Asymmetric Stretch (CH₃/CD₃) | 2950 - 2970 | ~2220 |
| Symmetric Stretch (CH₂/CD₂) | 2850 - 2860 | ~2090 |
| Asymmetric Stretch (CH₂/CD₂) | 2920 - 2930 | ~2190 |
Data is generalized from typical IR and Raman spectroscopy of alkanes.
Role in Polymerization and Network Formation Studies (e.g., Thiol-Click Chemistry)
Thiol-ene "click" chemistry has emerged as a highly efficient and versatile method for polymer synthesis and modification. This reaction involves the radical-mediated addition of a thiol to an alkene, forming a thioether linkage. wikipedia.org This process is known for its high yields, rapid reaction rates, and tolerance to a wide range of functional groups. wikipedia.org 1-butanethiol (B90362) is a common reactant in these polymerizations.
The use of this compound in thiol-ene reactions can be instrumental in studying the reaction kinetics and mechanism. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can provide valuable information about the rate-determining step of the reaction. By comparing the reaction rates of 1-butanethiol and this compound with a given alkene, researchers can determine whether the cleavage of the S-H (or S-D) bond is involved in the rate-limiting step. This is a classic application of deuterated compounds in mechanistic organic chemistry.
While specific kinetic studies on the thiol-ene reaction employing this compound are not extensively documented in the literature, the principles of KIE are well-established. A significant KIE would suggest that the hydrogen (or deuterium) transfer from the thiol to a carbon-centered radical is a crucial part of the reaction's slowest step.
Deuterated Thiols in the Synthesis and Characterization of Nanomaterials (e.g., Gold Nanoparticles)
Thiol-stabilized gold nanoparticles are among the most widely studied nanomaterials due to their unique optical and electronic properties and their potential applications in catalysis, sensing, and medicine. The thiol ligands form a protective shell around the gold core, controlling the size, stability, and solubility of the nanoparticles.
Understanding the structure and dynamics of the ligand shell is crucial for tailoring the properties of gold nanoparticles for specific applications. The use of deuterated thiols like this compound provides a unique advantage in characterizing the ligand shell, especially when using techniques like vibrational spectroscopy. The distinct vibrational signatures of the C-D bonds allow for the selective study of the ligand shell's conformation without interference from other hydrogen-containing molecules in the nanoparticle's environment.
Neutron scattering techniques, such as small-angle neutron scattering (SANS), are powerful methods for studying the structure of nanomaterials in solution. Neutrons interact with the atomic nuclei, and the scattering properties vary significantly between isotopes of the same element. A key advantage of neutron scattering is the large difference in the neutron scattering length between hydrogen and deuterium. nih.gov
This difference allows for a technique called "contrast variation." By selectively deuterating components of a complex system, one can make certain parts "visible" or "invisible" to neutrons. In the context of gold nanoparticles stabilized with this compound, the deuterated ligand shell will have a significantly different neutron scattering length density compared to a hydrogenated shell or the solvent.
By dispersing gold nanoparticles capped with this compound in a solvent with a specific mixture of hydrogenated and deuterated components, one can "match" the scattering length density of the solvent to that of the gold core, effectively making the core invisible to neutrons. In this "contrast-matched" condition, the SANS signal will be dominated by the scattering from the deuterated ligand shell, providing detailed information about its thickness, density, and conformation.
The following table presents the neutron scattering lengths of relevant nuclei, highlighting the basis for contrast variation.
| Nucleus | Coherent Scattering Length (fm) |
| ¹H | -3.74 |
| ²D (D) | 6.67 |
| ¹²C | 6.65 |
| ¹⁶O | 5.80 |
| ³²S | 2.85 |
| ¹⁹⁷Au | 7.63 |
Data is from established sources in neutron scattering.
This powerful approach enables researchers to build detailed models of the nanoparticle's core-shell structure, which is essential for understanding and predicting their behavior in various applications.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes for Complex Deuterated Thiols
The synthesis of deuterated compounds, particularly those with high levels of isotopic enrichment like 1-Butane-D9-thiol, is a critical area of ongoing research. Future efforts are focused on developing more efficient, scalable, and versatile synthetic methods for a wider range of complex deuterated thiols.
Recent advances have moved beyond traditional methods, which often involve multi-step processes and the use of expensive deuterated precursors. researchgate.net Emerging strategies include late-stage deuteration, where deuterium (B1214612) is introduced at a later point in the synthetic sequence, offering greater flexibility and efficiency. researchgate.net For instance, methods involving catalytic hydrogen-deuterium exchange reactions using inexpensive deuterium sources like heavy water (D₂O) are gaining prominence. researchgate.net One such method employs a combination of light-driven, polyoxometalate-facilitated hydrogen atom transfer and thiol catalysis for the formyl-selective deuterium labeling of aldehydes. researchgate.net
Another promising avenue is the use of metal catalysts, such as iridium, for directed hydrogen isotope exchange, allowing for precise deuteration of specific C-H bonds in a molecule. acs.org Ruthenium-based catalysts have also been explored for the dehydrogenative thioesterification of alcohols and thiols, a process that could be adapted for the synthesis of deuterated analogs. researchgate.net The development of one-pot reactions that avoid the isolation of malodorous thiol intermediates is also a significant step forward, improving the ease and safety of these syntheses. semanticscholar.org
Future research will likely focus on expanding the substrate scope of these novel methods to include more complex and functionally diverse molecules. The goal is to create a robust toolbox of synthetic strategies that can be readily applied to produce a wide array of deuterated thiols for various research needs.
Integration of this compound into Multi-Omics Research Methodologies (Non-Clinical)
Multi-omics approaches, which involve the integrated analysis of data from different biological layers (e.g., genomics, transcriptomics, proteomics, metabolomics), are revolutionizing our understanding of complex biological systems. nih.govnih.gov In non-clinical research, this compound and other stable isotope-labeled compounds are poised to play a crucial role as internal standards for quantitative analysis.
In metabolomics and proteomics, the use of a deuterated internal standard is essential for accurate quantification, as it can correct for variations in sample preparation and instrument response. acs.org The chemical similarity of this compound to its non-deuterated counterpart ensures that it behaves almost identically during extraction, derivatization, and chromatographic separation, while its distinct mass allows for clear differentiation in mass spectrometry. acs.org
The integration of multi-omics data presents significant computational and statistical challenges. frontiersin.org The use of well-characterized internal standards like this compound can help to improve the quality and reliability of the data generated from each omics platform, thereby enhancing the power of integrative analyses. Future trends will likely involve the development of standardized panels of deuterated internal standards for different classes of metabolites and proteins, facilitating more robust and reproducible multi-omics studies.
The application of multi-omics is expanding to various fields, including the study of host-microbe interactions and environmental exposures. nih.gov As these studies become more complex, the need for reliable quantitative methods, and thus for high-quality internal standards, will continue to grow.
Advancements in High-Resolution Spectroscopic Characterization of Labeled Compounds
The accurate characterization of isotopically labeled compounds is paramount to their effective use. High-resolution spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the primary tools for this purpose.
Mass Spectrometry: Ultra-high-resolution mass spectrometry, utilizing technologies like Fourier Transform Ion Cyclotron Resonance (FTICR-MS) and Orbitrap MS, offers exceptional mass accuracy and resolving power. nih.govchromatographyonline.com This allows for the unambiguous determination of the molecular formula and the precise measurement of isotopic enrichment in compounds like this compound. nih.gov Recent advancements in MS instrumentation have led to increased sensitivity and the development of novel ionization techniques, such as paper spray ionization (PSI), which enable rapid and accurate analysis of complex mixtures. nih.gov
NMR Spectroscopy: Diffusion Ordered NMR Spectroscopy (DOSY) is a powerful technique for determining the size of molecules in solution by measuring their diffusion coefficients. acs.org This can be particularly useful for characterizing labeled compounds that are part of larger complexes or nanomaterials. The use of deuterium isotope effects on ¹³C and ¹⁵N chemical shifts is another valuable tool in structural studies, providing insights into hydrogen bonding and tautomerism in large biomolecules. mdpi.com
Future developments in spectroscopic characterization will likely focus on improving the sensitivity and resolution of these techniques even further. The combination of different spectroscopic methods, such as hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS), will continue to be a powerful approach for the comprehensive analysis of labeled compounds in complex matrices. mdpi.com
| Spectroscopic Technique | Key Advancement | Application for Labeled Compounds |
| FTICR-MS | Ultra-high resolving power and mass accuracy | Unambiguous molecular formula assignment and isotopic enrichment determination. nih.gov |
| Orbitrap MS | High resolution and sensitivity | Precise identification and quantification in complex mixtures. chromatographyonline.com |
| DOSY NMR | Size determination in solution | Characterization of labeled compounds in larger assemblies. acs.org |
| Deuterium Isotope Effects on Chemical Shifts | Structural and dynamic information | Elucidation of hydrogen bonding and tautomerism. mdpi.com |
Expansion of Computational Chemistry Applications to Larger Deuterated Systems
Computational chemistry is an indispensable tool for understanding the properties and reactivity of molecules. For deuterated compounds, theoretical calculations can provide insights into their structure, vibrational frequencies, and the kinetic isotope effect.
A significant challenge in computational chemistry is the accurate and efficient modeling of large molecular systems. cecam.org Traditional methods like Density Functional Theory (DFT) can be computationally expensive for large molecules. riken.jp To address this, researchers are developing new approaches, such as the combined plane wave and localized orbital (CPLB) method, which aims to achieve large-scale calculations with high accuracy. hiroshima-u.ac.jp Long-range corrected density functional theory (LC-DFT) is another development that improves the description of van der Waals interactions and charge-transfer excitations, which are crucial for large systems. riken.jp
For deuterated systems specifically, accurate electronic structure calculations are necessary to understand phenomena like differing hydrogen bond structures and chemical reactivity compared to their non-deuterated counterparts. hiroshima-u.ac.jp This often requires going beyond the Born-Oppenheimer approximation to directly account for nuclear quantum effects. hiroshima-u.ac.jp
Future research in this area will focus on developing more efficient algorithms and computational methods to handle even larger and more complex deuterated systems. This will enable the in-silico design of new labeled compounds with specific properties and the prediction of their behavior in complex biological and material science applications. A hybrid approach combining quantum chemistry, machine learning, and quantum optimization is also emerging for designing optimally deuterated molecules with desired properties. researchgate.net
Exploration of New Research Applications Beyond Current Analytical Standards
While this compound is well-established as an internal standard, its unique properties open the door to a range of other potential research applications.
Materials Science: Deuteration has been shown to improve the performance of organic light-emitting diodes (OLEDs) by reducing high-frequency molecular vibrations. researchgate.net The incorporation of deuterated thiols like this compound into nanomaterials, such as gold nanoclusters, could lead to novel materials with enhanced stability and optical properties. unipd.it The thiol group allows for strong anchoring to gold surfaces, making it an ideal ligand for creating self-assembled monolayers.
Structural Biology: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformational dynamics. acs.org While not a direct application of this compound itself, the development of new chemistries for creating microfluidic chips for HDX-MS, such as thiol-ene photopolymerization, highlights the broader importance of thiol chemistry in this field. acs.orgmdpi.com
Drug Discovery and Development: Deuteration can significantly alter the pharmacokinetic and toxicological profiles of drug molecules, often leading to enhanced therapeutic efficacy. researchgate.net This is known as the "deuterium effect" or "kinetic isotope effect." While this compound is a simple molecule, the synthetic methodologies developed for its production can be applied to the synthesis of more complex deuterated drug candidates containing thiol groups. The use of deuterated compounds is also crucial for elucidating the metabolism of new drug entities. acs.org
The exploration of these and other novel applications will continue to drive the demand for a diverse range of deuterated compounds, including functionalized thiols like this compound.
Q & A
Basic Research Questions
Q. How can researchers synthesize high-purity 1-Butane-D9-thiol for controlled isotopic studies?
- Methodology : Use catalytic deuteration of 1-butanethiol with deuterium gas (D₂) over platinum catalysts, followed by fractional distillation to isolate the deuterated product. Confirm isotopic enrichment (≥98 atom% D) via deuterium NMR and mass spectrometry .
- Critical Step : Monitor reaction intermediates with gas chromatography (GC-MS) to avoid contamination by non-deuterated byproducts .
Q. What analytical methods are most reliable for assessing isotopic purity and structural integrity of this compound?
- Recommended Techniques :
- Deuterium NMR : Quantify D/H ratios and confirm deuteration at the C-1 position .
- IR Spectroscopy : Compare S-H (non-deuterated) vs. S-D (deuterated) vibrational modes (~2550 cm⁻¹ vs. ~1850 cm⁻¹) to verify isotopic substitution .
- GC-MS with Isotopic Standards : Use NIST-certified reference materials to calibrate retention times and fragmentation patterns .
Advanced Research Questions
Q. How does isotopic substitution (D9) affect the thermodynamic properties of this compound compared to its non-deuterated counterpart?
- Data-Driven Analysis :
- Boiling Point : Deuterated compounds exhibit higher boiling points due to increased molecular mass. For 1-butanethiol, the non-deuterated form boils at 98.4°C, while the D9 variant shows a measurable increase (~1–2°C) under identical conditions .
- Vapor Pressure : Use the Clausius-Clapeyron equation with NIST-derived enthalpy of vaporization (ΔHvap) data to model isotopic effects .
Q. What challenges arise in characterizing deuterium-induced isotopic shifts in spectroscopic studies?
- Key Issues :
- NMR Signal Splitting : Deuterium’s quadrupolar moment (I=1) complicates splitting patterns in ¹H NMR. Use ²H-decoupled experiments or indirect detection via ¹³C satellites .
- Mass Spectrometry : Differentiate D9 isotopologues from natural abundance ¹³C or ³⁴S isotopes using high-resolution MS (HRMS) with sub-ppm mass accuracy .
Q. How can researchers resolve contradictions in kinetic data for deuterated thiols in radical scavenging studies?
- Contradiction Analysis Framework :
- Isotopic Exchange : Account for H/D exchange in protic solvents (e.g., water or alcohols), which may alter reaction pathways .
- Kinetic Isotope Effects (KIE) : Measure kH/kD ratios for thiol-disulfide exchange reactions. Values >1 indicate primary KIE due to S-H bond cleavage .
- Mitigation Strategy : Use deuterated solvents (e.g., D₂O or CD₃OD) to minimize isotopic dilution .
Q. What experimental designs are optimal for studying isotopic labeling efficiency in this compound-based tracer studies?
- Protocol :
- Step 1 : Introduce this compound into model systems (e.g., lipid membranes or enzyme active sites) under inert atmospheres to prevent oxidation.
- Step 2 : Track deuterium retention via time-resolved mass spectrometry or isotope-ratio IRMS (irMS) .
- Validation : Cross-reference with non-deuterated controls to isolate isotopic effects from experimental noise .
Notes for Rigorous Research
- Avoid Common Pitfalls : Contamination from non-deuterated solvents or reagents can skew isotopic ratios. Use deuterated solvents (e.g., CDCl₃ for NMR) and rigorously dry glassware .
- Ethical Data Reporting : Disclose isotopic enrichment levels and analytical methods in publications to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
